(E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has unique properties that make it a suitable candidate for use in drug development, material science, and other research areas. In
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester has been used in various scientific research applications. It has been studied for its potential use in drug development, specifically as a scaffold for the design of novel drugs. It has also been used in material science research, where it has shown potential as a coating material due to its unique properties. Additionally, it has been studied for its potential use in organic electronics, where it has shown promise as a semiconductor material.
Wirkmechanismus
The mechanism of action of (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester is not fully understood. However, it is believed to act as a scaffold for the design of novel drugs. It has been shown to bind to specific receptors in the body, which can lead to the development of drugs that target these receptors. Additionally, it has been shown to have unique properties that make it a suitable candidate for use in material science research.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester are not fully understood. However, it has been shown to have low toxicity and is relatively safe for use in lab experiments. It has also been shown to have unique properties that make it a suitable candidate for use in drug development and material science research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester in lab experiments include its low toxicity, ease of synthesis, and unique properties that make it a suitable candidate for use in drug development and material science research. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester. One potential area of research is the development of novel drugs that target specific receptors in the body. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, it has shown promise as a coating material and semiconductor material, and further research in these areas could lead to new applications in material science.
Synthesemethoden
The synthesis of (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester involves the reaction between 4-fluorobenzaldehyde and butyl acrylate in the presence of a catalyst. The reaction takes place under mild conditions and yields a product that is relatively easy to purify. The synthesis method has been optimized to produce high yields of the desired product, making it a suitable candidate for large-scale production.
Eigenschaften
CAS-Nummer |
131061-12-6 |
---|---|
Produktname |
(E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester |
Molekularformel |
C13H15FO2 |
Molekulargewicht |
222.25 g/mol |
IUPAC-Name |
butyl (E)-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9H,2-3,10H2,1H3/b9-6+ |
InChI-Schlüssel |
IYEAFHBANGFCLU-RMKNXTFCSA-N |
Isomerische SMILES |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)F |
SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)F |
Kanonische SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)F |
Synonyme |
(E)-3-(4-FLUORO-PHENYL)-ACRYLIC ACID BUTYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.